二氢松脂素

描述

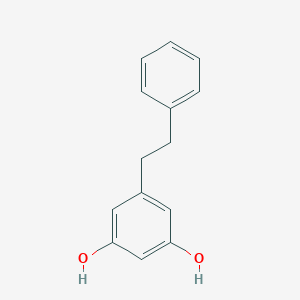

Dihydropinosylvin is a molecular entity that belongs to the class of resorcinols . It carries an additional 2-phenylethyl substituent at position 5 . The molecular formula of Dihydropinosylvin is C14H14O2 .

Synthesis Analysis

Dihydropinosylvin synthase is an enzyme from Pinus sylvestris that accepts dihydrocinnamoyl-CoA as substrate to form bibenzyl dihydropinosylvin . A CHS and a STS were analyzed by molecular cloning and functional expression in Escherichia coli . The CHS was active not only with 4-coumaroyl-CoA (to naringenin chalcone), but also with cinnamoyl-CoA (leading to pinocembrin). The STS was identified as dihydropinosylvin synthase, because it preferred dihydrocinnamoyl-CoA to cinnamoyl-CoA .Molecular Structure Analysis

The molecular formula of Dihydropinosylvin is C14H14O2 . The average mass is 214.260 Da and the mono-isotopic mass is 214.099380 Da .Chemical Reactions Analysis

The STS was identified as dihydropinosylvin synthase, because it preferred dihydrocinnamoyl-CoA to cinnamoyl-CoA . The protein deviated in 47 positions from the CHS consensus. It had 73.2% identity with the CHS from P. sylvestris and only 65.3% with a STS from peanut (Arachis hypogaea) .Physical And Chemical Properties Analysis

Dihydropinosylvin has a density of 1.2±0.1 g/cm3 . Its boiling point is 366.0±17.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 63.6±3.0 kJ/mol . The flash point is 175.7±15.5 °C . The index of refraction is 1.631 .科学研究应用

抗真菌特性

二氢松脂素已被确认为各种植物中的关键抗真菌化合物。例如,它是从接种了菊苣假单胞菌的中国山药(薯蓣)中分离出来的,作为一种植物抗毒素,一种由植物产生以对抗病原体的物质 (Takasugi 等人,1987)。类似地,在薯蓣(水薯)中,发现二氢松脂素是对可可假单胞菌或氯化汞处理的反应,表明其在植物防御机制中的作用 (Cline 等人,1989)。

抗菌和植物生长抑制作用

从感染可可假单胞菌的薯蓣中分离出的二氢松脂素不仅表现出抗真菌特性,而且对各种细菌(如蜡样芽孢杆菌、金黄色葡萄球菌、铜绿假单胞菌和大肠杆菌)还具有很强的抗菌活性。此外,它还表现出抑制植物种子发芽和根伸长的能力,表明其作为植物生长调节剂或天然除草剂的潜力 (Fagboun 等人,1987)。

作用机制

Target of Action

Dihydropinosylvin, a member of the class of resorcinols , primarily targets the enzyme tyrosinase (monophenol monooxygenase, EC 1.14.18.1) . Tyrosinase is an enzyme that catalyzes the oxidation of phenols (such as tyrosine) and is widespread in plants and animals .

Mode of Action

Dihydropinosylvin acts as an inhibitor of tyrosinase . It interferes with the action of tyrosinase, thereby affecting the oxidation of phenols

Biochemical Pathways

Dihydropinosylvin is synthesized by the enzyme dihydropinosylvin synthase, which prefers dihydrocinnamoyl-CoA to cinnamoyl-CoA . This indicates that dihydropinosylvin is part of the stilbenoid biosynthesis pathway, which is a subset of the phenylpropanoid pathway. The phenylpropanoid pathway is responsible for the production of a wide variety of secondary metabolites in plants, including flavonoids and stilbenes .

Pharmacokinetics

Its molecular weight of 21426 suggests that it may have good bioavailability, as molecules under 500 Daltons generally have better absorption and distribution in the body

Action Environment

Environmental factors can significantly influence the biosynthesis of stilbenes like dihydropinosylvin . For instance, exposure to stress can induce the production of stilbenes in plants . .

安全和危害

属性

IUPAC Name |

5-(2-phenylethyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-13-8-12(9-14(16)10-13)7-6-11-4-2-1-3-5-11/h1-5,8-10,15-16H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBYHULIXFIJAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30331915 | |

| Record name | Dihydropinosylvin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydropinosylvin | |

CAS RN |

14531-52-3 | |

| Record name | Dihydropinosylvin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14531-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydropinosylvin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

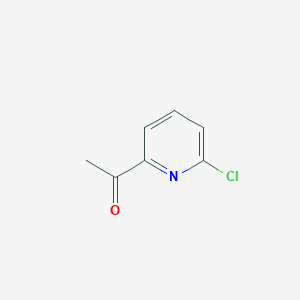

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B175554.png)

![7-hydroxyfuro[4,3,2-de]chromen-4(2H)-one](/img/structure/B175559.png)

![3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one](/img/structure/B175560.png)

![(1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B175576.png)